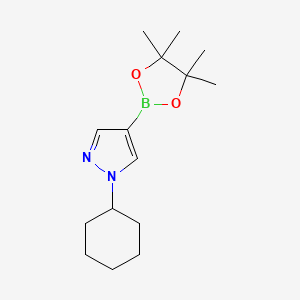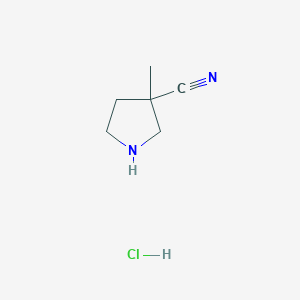
Cyclopropyl-(6-methoxypyridin-3-ylmethyl)-amine
Overview
Description
Scientific Research Applications
Synthesis and Reactivity
- Cyclopropyl-(6-methoxypyridin-3-ylmethyl)-amine derivatives have been synthesized and utilized in amination reactions with various amines. A study demonstrated the optimization of reaction conditions using different catalysts, ligands, bases, and solvents, highlighting their applicability in chemical synthesis (Garlapati et al., 2012).
Chemoenzymatic Synthesis
- The compound is a key chiral intermediate in the synthesis of corticotropin-releasing factor-1 receptor antagonists. Research has shown efficient chemo-enzymatic routes to synthesize such intermediates, demonstrating their significance in medicinal chemistry (Parker et al., 2012).
Crystal Structure Analysis
- Studies on the crystal structures of derivatives of Cyclopropyl-(6-methoxypyridin-3-ylmethyl)-amine have been conducted, providing insights into their protonation sites and hydrogen bonding patterns. This knowledge is crucial for understanding the chemical and physical properties of these compounds (Böck et al., 2021).
Cyclopropylation Methods
- Research has explored various methods for cyclopropylation of amines, including Cyclopropyl-(6-methoxypyridin-3-ylmethyl)-amine. These methods have implications for the synthesis of complex organic molecules, highlighting the versatility and utility of cyclopropylamines in organic synthesis (Gillaspy et al., 1995).
Metal Complex Catalysis
- Cyclopropyl-(6-methoxypyridin-3-ylmethyl)-amine derivatives have been used in the formation of various metal complexes, contributing to developments in the field of catalysis and material science. Such studies provide insights into new catalytic systems and their potential applications (Ahn et al., 2016).
Future Directions
The future directions for research on Cyclopropyl-(6-methoxypyridin-3-ylmethyl)-amine could include further exploration of its synthesis, structural analysis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could be investigated .
properties
IUPAC Name |
N-[(6-methoxypyridin-3-yl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-13-10-5-2-8(7-12-10)6-11-9-3-4-9/h2,5,7,9,11H,3-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXGCJDIWCRXGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl-(6-methoxy-pyridin-3-ylmethyl)-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-Iodo-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1399406.png)
![1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B1399407.png)




![2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole benzenesulfonate](/img/structure/B1399416.png)


![4-Bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1399423.png)